Cas no 54311-48-7 (5-Chloro-4-hydroxy-2H-chromen-2-one)

5-Chloro-4-hydroxy-2H-chromen-2-one is a chlorinated hydroxycoumarin derivative with notable applications in organic synthesis and pharmaceutical research. Its structural features, including the chloro and hydroxy substituents on the coumarin scaffold, enhance reactivity and enable its use as a versatile intermediate in the synthesis of biologically active compounds. The compound exhibits favorable stability under standard conditions, facilitating handling and storage. Its well-defined molecular structure allows for precise modifications, making it valuable in the development of anticoagulants, fluorescent probes, and other specialized chemicals. High purity grades are available to meet rigorous research and industrial requirements.
5-Chloro-4-hydroxy-2H-chromen-2-one structure
54311-48-7 structure
Product Name:5-Chloro-4-hydroxy-2H-chromen-2-one
CAS No:54311-48-7
MF:C9H5ClO3
MW:196.587201833725
MDL:MFCD08234778
CID:940616
PubChem ID:54689439
Update Time:2025-06-10

5-Chloro-4-hydroxy-2H-chromen-2-one Chemical and Physical Properties

Names and Identifiers

    • 5-chloro-4-hydroxy-2h-chromen-2-one
    • 5-chloro-4-hydroxychromen-2-one
    • 5-chloro-4-hydroxycoumarin
    • Y9414
    • IEAZCJCNBVWFII-UHFFFAOYSA-N
    • RP04061
    • SY130838
    • 5-Chloro-4-hydroxy-2H-1-benzopyran-2-one
    • 4-Hydroxy-5-chloro-2H-1-benzopyran-2-one
    • CS-0143975
    • 54311-48-7
    • DB-129317
    • MFCD08234778
    • CS-12691
    • DTXSID70715836
    • AMY38386
    • AKOS006286238
    • A913791
    • SCHEMBL3910257
    • AC2063
    • J-517363
    • 5-Chloro-4-hydroxy-2H-chromen-2-one
    • MDL: MFCD08234778
    • Inchi: 1S/C9H5ClO3/c10-5-2-1-3-7-9(5)6(11)4-8(12)13-7/h1-4,11H
    • InChI Key: IEAZCJCNBVWFII-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC2=C1C(=CC(=O)O2)O

Computed Properties

  • Exact Mass: 195.99300
  • Monoisotopic Mass: 195.9927217g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.5
  • XLogP3: 1.9

Experimental Properties

  • PSA: 50.44000
  • LogP: 2.15200

5-Chloro-4-hydroxy-2H-chromen-2-one Customs Data

  • HS CODE:2932209090
  • Customs Data:

    China Customs Code:

    2932209090

    Overview:

    2932209090. Other lactones. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932209090. other lactones. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-Chloro-4-hydroxy-2H-chromen-2-one Pricemore >>

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5-Chloro-4-hydroxy-2H-chromen-2-one Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:54311-48-7)5-Chloro-4-hydroxy-2H-chromen-2-one
Order Number:A913791
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:50
Price ($):1156.0
Email:sales@amadischem.com

Additional information on 5-Chloro-4-hydroxy-2H-chromen-2-one

5-Chloro-4-hydroxy-2H-chromen-2-one: A Comprehensive Overview

The compound with CAS No 54311-48-7, commonly referred to as 5-Chloro-4-hydroxy-2H-chromen-2-one, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of chromones, which are aromatic heterocyclic compounds with a benzene ring fused to a gamma-pyrone ring. The presence of a chlorine atom at the 5-position and a hydroxyl group at the 4-position introduces unique chemical properties and biological activities that make it a subject of extensive research.

Chromones are naturally occurring compounds found in various plants and have been studied for their potential therapeutic applications. The 5-Chloro-4-hydroxy-2H-chromen-2-one structure is particularly interesting due to its ability to undergo various chemical transformations, making it a valuable intermediate in organic synthesis. Recent studies have highlighted its role in the development of novel drug candidates, particularly in the areas of anti-inflammatory and antioxidant therapies.

One of the most notable aspects of 5-Chloro-4-hydroxy-2H-chromen-2-one is its bioactivity. Researchers have demonstrated that this compound exhibits significant antioxidant properties, which are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. These findings have implications for its potential use in preventing oxidative stress-related diseases such as cardiovascular disorders and neurodegenerative conditions.

In addition to its antioxidant activity, 5-Chloro-4-hydroxy-2H-chromen-2-one has also been investigated for its anti-inflammatory effects. Experimental studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and interleukin-6, which are key players in inflammatory diseases like arthritis and inflammatory bowel disease. These results suggest that it could serve as a lead compound for developing new anti-inflammatory agents.

The synthesis of 5-Chloro-4-hydroxy-2H-chromen-2-one involves a series of well-defined organic reactions. Typically, it is prepared through the condensation of chloro-substituted aromatic aldehydes with appropriate enolates or enolate equivalents. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product. Recent advancements in catalytic methods have further optimized these synthesis pathways, making them more efficient and environmentally friendly.

From an analytical standpoint, 5-Chloro-4-hydroxy-2H-chromen-2-one can be characterized using a variety of spectroscopic techniques such as UV-vis spectroscopy, IR spectroscopy, and NMR spectroscopy. These methods provide insights into its molecular structure, functional groups, and stereochemistry. High-resolution mass spectrometry (HRMS) is also employed to confirm its molecular formula and molecular weight.

The pharmacokinetic properties of 5-Chloro-4-hydroxy-2H-chromen-2-one are another area of active research. Studies have shown that this compound exhibits moderate oral bioavailability, which is essential for its potential use as an oral medication. However, further research is needed to optimize its pharmacokinetic profile, particularly in terms of improving its solubility and reducing potential drug-drug interactions.

In terms of applications, 5-Chloro-4-hydroxy-2H-chromen-2-one has shown promise in the field of drug delivery systems. Its ability to form stable complexes with various biomolecules makes it a potential candidate for targeted drug delivery. Researchers are exploring its use as a carrier for anticancer drugs, where it could enhance drug efficacy while minimizing side effects.

Looking ahead, the future of 5-Chloro-4-hydroxy-2H-chromen-2-one lies in its continued exploration as a lead compound for drug discovery. With ongoing advancements in medicinal chemistry and computational modeling techniques, it is likely that new derivatives will be developed with enhanced biological activities and reduced toxicity profiles.

In conclusion, 5-Chloro-4-hydroxy

Recommended suppliers
Amadis Chemical Company Limited
(CAS:54311-48-7)5-Chloro-4-hydroxy-2H-chromen-2-one
A913791
Purity:99%
Quantity:5g
Price ($):1156.0
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